molecular formula C17H19NO3 B11948522 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol

4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol

Cat. No.: B11948522
M. Wt: 285.34 g/mol
InChI Key: BYCBDWPEUYJRTD-UHFFFAOYSA-N
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Description

4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenol group, an imine linkage, and a dimethoxyphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol typically involves the reaction of 3,4-dimethoxyphenethylamine with salicylaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols and ethers.

Scientific Research Applications

4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the imine linkage can interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol is unique due to its combination of a phenol group, an imine linkage, and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol

InChI

InChI=1S/C17H19NO3/c1-20-16-8-5-13(11-17(16)21-2)9-10-18-12-14-3-6-15(19)7-4-14/h3-8,11-12,19H,9-10H2,1-2H3

InChI Key

BYCBDWPEUYJRTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)O)OC

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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